molecular formula C9H15ClN2O2 B1472837 1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride CAS No. 1949816-44-7

1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B1472837
CAS No.: 1949816-44-7
M. Wt: 218.68 g/mol
InChI Key: ZFXLDIYWHAROTR-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with aminoethyl, methoxy, and methyl groups, and is stabilized as a hydrochloride salt.

Preparation Methods

The synthesis of 1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride involves several steps, typically starting with the formation of the pyridine ring. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.

Chemical Reactions Analysis

1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its dihydropyridine form. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, forming new derivatives. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows it to bind to receptors or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride can be compared with other pyridine derivatives such as:

The unique combination of functional groups in this compound makes it a versatile compound with distinct properties and applications.

Properties

IUPAC Name

1-(2-aminoethyl)-4-methoxy-6-methylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-7-5-8(13-2)6-9(12)11(7)4-3-10;/h5-6H,3-4,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXLDIYWHAROTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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